Cas no 273401-69-7 ((R)-2-Amino-3-(tritylthio)propan-1-OL)

(R)-2-Amino-3-(tritylthio)propan-1-OL 化学的及び物理的性質
名前と識別子
-
- (R)-2-AMINO-3-(TRITYLTHIO)PROPAN-1-OL
- BDBM50351256
- AX8267001
- MFCD22690113
- AKOS027330469
- (2R)-2-amino-3-tritylsulfanylpropan-1-ol
- AS-38861
- 273401-69-7
- SCHEMBL14537460
- CHEMBL1818526
- (R)-2-Amino-3-(tritylthio)propan-1-OL
-
- MDL: MFCD22690113
- インチ: 1S/C22H23NOS/c23-21(16-24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17,23H2/t21-/m1/s1
- InChIKey: ZBGBEDOUDIAIHO-OAQYLSRUSA-N
- ほほえんだ: S(C[C@@H](CO)N)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 349.15003553g/mol
- どういたいしつりょう: 349.15003553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6
- 疎水性パラメータ計算基準値(XlogP): 4
(R)-2-Amino-3-(tritylthio)propan-1-OL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB447622-250mg |
(R)-2-Amino-3-(tritylthio)propan-1-ol; . |
273401-69-7 | 250mg |
€412.80 | 2025-02-16 | ||
abcr | AB447622-1g |
(R)-2-Amino-3-(tritylthio)propan-1-ol; . |
273401-69-7 | 1g |
€937.40 | 2025-02-16 | ||
abcr | AB447622-1 g |
(R)-2-Amino-3-(tritylthio)propan-1-ol; . |
273401-69-7 | 1g |
€654.40 | 2023-05-18 | ||
abcr | AB447622-250 mg |
(R)-2-Amino-3-(tritylthio)propan-1-ol; . |
273401-69-7 | 250mg |
€294.10 | 2023-05-18 | ||
Ambeed | A234628-1g |
(R)-2-Amino-3-(tritylthio)propan-1-ol |
273401-69-7 | 97% | 1g |
$409.0 | 2024-04-20 | |
1PlusChem | 1P00I5NA-250mg |
(R)-2-Amino-3-(tritylthio)propan-1-ol |
273401-69-7 | 95% | 250mg |
$204.00 | 2024-05-07 | |
Crysdot LLC | CD12089448-1g |
(R)-2-Amino-3-(tritylthio)propan-1-ol |
273401-69-7 | 97% | 1g |
$364 | 2024-07-24 | |
1PlusChem | 1P00I5NA-1g |
(R)-2-Amino-3-(tritylthio)propan-1-ol |
273401-69-7 | 95% | 1g |
$470.00 | 2024-05-07 |
(R)-2-Amino-3-(tritylthio)propan-1-OL 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
(R)-2-Amino-3-(tritylthio)propan-1-OLに関する追加情報
Comprehensive Overview of (R)-2-Amino-3-(tritylthio)propan-1-OL (CAS No. 273401-69-7): Properties, Applications, and Industry Insights
(R)-2-Amino-3-(tritylthio)propan-1-OL, identified by its CAS number 273401-69-7, is a specialized chiral compound widely utilized in pharmaceutical research and organic synthesis. This sulfur-containing amino alcohol derivative is characterized by its trityl-protected thiol group and (R)-configuration, making it a valuable intermediate for asymmetric synthesis. Its molecular structure combines a propanol backbone with a tritylthio moiety, offering unique reactivity in nucleophilic substitutions and cross-coupling reactions.
The compound’s chiral purity (>98% ee) is critical for applications in drug development, particularly in the synthesis of peptide mimetics and enzyme inhibitors. Recent studies highlight its role in constructing thioether-linked bioconjugates, a trending topic in targeted drug delivery systems. Researchers also leverage its thiol-protecting group (Trityl) for controlled deprotection in multi-step syntheses, aligning with the growing demand for green chemistry and atom-efficient processes.
In analytical chemistry, 273401-69-7 serves as a reference standard for HPLC and LC-MS method development, addressing the need for precise quantification in complex matrices. Its stability under acidic conditions makes it suitable for solid-phase peptide synthesis (SPPS), a technique frequently searched in AI-driven drug discovery platforms. The compound’s logP value (~3.2) and hydrogen bonding capacity further enable its use in QSAR modeling, a hot topic in computational chemistry.
Industry trends show rising interest in chiral auxiliaries like (R)-2-Amino-3-(tritylthio)propan-1-OL for stereoselective catalysis, driven by the demand for enantiopure APIs. Its compatibility with microwave-assisted synthesis (another frequently searched term) reduces reaction times, enhancing process efficiency. Storage recommendations typically suggest inert atmosphere and low-temperature conditions to preserve its thiol integrity.
Emerging applications include its use in proteomics for studying protein-SH interactions, leveraging its reversible protection properties. The compound’s MSDS data emphasizes standard laboratory safety protocols, avoiding hazards associated with unprotected thiols. As the pharmaceutical industry shifts toward continuous manufacturing, this intermediate’s role in flow chemistry setups is under active investigation.
Environmental considerations include its biodegradability profile, with recent studies exploring enzymatic deprotection methods to minimize waste. Patent analyses reveal its inclusion in kinase inhibitor syntheses, correlating with oncology research trends. The compound’s NMR spectra (¹H/¹³C) are well-documented, supporting its identification in quality control workflows.
Future directions may involve its adaptation to photoredox catalysis systems, a cutting-edge field in synthetic chemistry. Suppliers often provide custom purity grades (e.g., 95%-99%) to meet diverse research needs. Its scalability in multi-kilogram batches makes it relevant for preclinical development pipelines, addressing a key industry pain point.
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